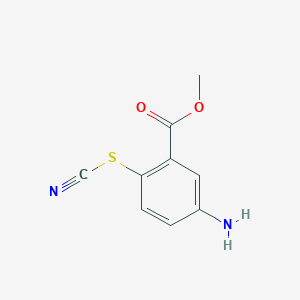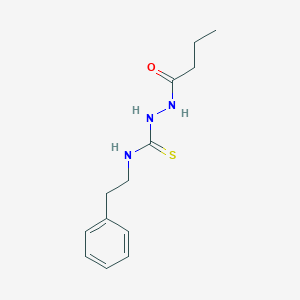![molecular formula C14H19N5OS B4765240 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide](/img/structure/B4765240.png)
2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide
Overview
Description
2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide, also known as ACT or ACT-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide exerts its therapeutic effects by inhibiting the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are essential for DNA synthesis. This leads to the accumulation of DNA damage and ultimately induces cell death. Additionally, 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to modulate the activity of various signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to reduce the production of inflammatory cytokines and modulate the activity of immune cells. However, the exact mechanisms underlying these effects are still not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide in lab experiments is its specificity towards cancer cells, which makes it a promising candidate for cancer therapy. Additionally, 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide. One of the most promising areas of research is the development of 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide-based therapies for cancer. Additionally, further studies are needed to elucidate the exact mechanisms underlying the anti-inflammatory and immunomodulatory effects of 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide. Moreover, the development of novel formulations of 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide with improved solubility and bioavailability is an area of active research.
Conclusion:
In conclusion, 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide have been discussed in detail in this paper. Further research is needed to fully understand the potential of 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide in various diseases and to develop novel therapies based on this compound.
Scientific Research Applications
2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide has been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Moreover, 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to modulate the immune system by regulating the activity of T cells and B cells.
properties
IUPAC Name |
2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-cyclohexyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-19(11-5-3-2-4-6-11)12(20)9-21-14-17-8-10(7-15)13(16)18-14/h8,11H,2-6,9H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQNIMXPJLNZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC=C(C(=N2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B4765168.png)


![methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4765183.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4765189.png)
![3-(2,5-difluorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4765199.png)
![ethyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4765205.png)

![N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4765256.png)
![8-{[5-(benzylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B4765263.png)
![2-ethyl-3-(4-fluorophenyl)-8-(2-furyl)-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B4765266.png)
![1-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B4765273.png)
![ethyl 5-methyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4765281.png)